![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride - 1909312-48-6](/images/structure/BT-3086585.png) 
                            Heterocyclic compounds constitute >75% of FDA-approved pharmaceuticals, with nitrogen-containing heterocycles dominating due to their structural versatility and capacity for molecular interactions [4] [9]. Among diazines, the pyridazine ring (1,2-diazine) represents an underexploited scaffold with distinctive physicochemical properties. Its asymmetric nitrogen placement generates a high dipole moment (3.94 D), exceeding pyrimidine (2.42 D) and pyrazine (0.63 D), enabling enhanced π-π stacking and dipole-dipole interactions with biological targets [9]. This polarity, combined with dual hydrogen-bonding capability (H-bond acceptor at N1 and H-bond donor at N2 when protonated), makes pyridazine an exceptional framework for drug design. Recent FDA approvals of pyridazine-containing drugs like relugolix (gonadotropin-releasing hormone antagonist) and deucravacitinib (TYK2 allosteric inhibitor) underscore its therapeutic relevance [9].
[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride exemplifies a strategically functionalized pyridazine derivative. Its structure integrates three pharmacologically significant elements: (1) the pyridazine core for target engagement, (2) the 2-methoxyethoxy side chain for solubility modulation, and (3) the primary amine handle for salt formation and derivatization. This review examines the synergistic contributions of these components to drug-likeness and bioactivity.
Pyridazine derivatives exhibit multifaceted therapeutic applications attributed to their unique physicochemical and pharmacodynamic profiles:
Enhanced Solubility-Permeability Balance: The pyridazine ring’s polarity increases aqueous solubility compared to benzene isosteres, reducing attrition due to poor dissolution. Crucially, this does not compromise membrane permeability, as evidenced by pyridazine-containing CNS-active agents like the anxiolytic zolpidem analogs [6] [9]. This balance addresses a key challenge in lead optimization.
Reduced hERG Liability: Pyridazine incorporation can diminish cardiotoxicity risk by attenuating interaction with the hERG potassium channel. This effect correlates with reduced lipophilicity (cLogP typically 1–2 units lower than phenyl analogs) and disrupted π-cation stacking in the channel’s pore domain [9].
Metabolic Stability: Pyridazines exhibit lower susceptibility to cytochrome P450-mediated oxidation compared to phenyl or pyridine rings. Computational studies attribute this to electron-deficient character and altered sites of metabolic attack [9].
Table 1: Comparative Physicochemical Properties of Bioisosteric Azine Rings
| Heterocycle | Dipole Moment (D) | H-Bond Acceptor Sites | cLogP (vs Benzene) | CYP Inhibition Risk | 
|---|---|---|---|---|
| Pyridazine | 3.94 | 2 (N1, N2) | -0.5 to -1.2 | Low | 
| Pyrimidine | 2.42 | 2 (N1, N3) | -0.3 to -0.8 | Moderate | 
| Pyrazine | 0.63 | 2 (N1, N4) | -0.2 to -0.7 | Moderate | 
| Benzene | 0.00 | 0 | Reference | High | 
The 2-methoxyethoxy group (–OCH₂CH₂OCH₃) serves as a polar, non-ionizable solubilizing appendage with advantageous pharmacokinetic effects:
Solubility-Enhancing Effects: Ethylene glycol ether moieties improve aqueous solubility through H-bond donation/acceptance without forming zwitterions. In [6-(2-methoxyethoxy)pyridazin-3-yl]methanamine, this substituent counterbalances the hydrophobic pyridazine core, yielding calculated logS values >−3.0, suitable for oral absorption [10].
Bioavailability Optimization: Methoxyethoxy groups enhance intestinal permeability via transient interactions with P-glycoprotein efflux transporters. Studies on HIV protease inhibitors demonstrated 1.8–3.5-fold higher AUC values with methoxyethoxy versus methyl analogs [1]. This group also reduces plasma protein binding by 10–20% compared to alkyl chains, increasing free drug fraction [10].
Stereoelectronic Influence: The electron-donating methoxy group (+R effect) elevates the pyridazine ring’s HOMO energy, facilitating π-stacking with aromatic residues (e.g., Phe, Tyr, Trp) in target proteins. Substituent positioning at C6 maximizes conjugation with the ring nitrogen lone pairs [9].
Table 2: Impact of C6 Substituents on Pyridazine Physicochemical Properties
| C6 Substituent | logP (Experimental) | Aqueous Solubility (μg/mL) | Passive Permeability (PAMPA, ×10⁻⁶ cm/s) | 
|---|---|---|---|
| –OCH₃ | 0.95 | 450 | 12.5 | 
| –OCH₂CH₂OCH₃ | 0.62 | 780 | 15.8 | 
| –CH₃ | 1.38 | 120 | 8.3 | 
| –Cl | 1.67 | 85 | 6.9 | 
The primary amine in [6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine provides strategic versatility:
Salt Formation for Developability: As a dihydrochloride salt, the compound achieves >95% crystallinity, enhancing stability and formulation handling. Amine hydrochloride salts typically exhibit superior hygroscopicity profiles versus free bases or other salts, minimizing degradation during storage [1].
Synthetic Handle for Diversification: The amine enables rapid generation of analogs via:
Sulfonamidation: With sulfonyl chloridesThis facilitates exploration of structure-activity relationships (SAR) without modifying the core heterocycle [4].
Pharmacophore Integration: Primary amines serve as:
Metal coordinators in metalloenzyme inhibitors (e.g., histone deacetylases) [4] [8]
Case Studies:
Table 3: Protonation States and Salt Formation of Pyridazine Methanamines
| Physiological Condition | Protonation State | Dominant Interactions | Representative Drug Analogs | 
|---|---|---|---|
| Gastric pH (1.0–3.0) | –NH₃⁺ (dicationic) | Ionic bonding | Sparsentan hydrochloride | 
| Intestinal pH (6.5–7.5) | –NH₃⁺ (monocationic) | Ionic/H-bonding | Zavegepant | 
| Plasma pH (7.4) | –NH₂ / –NH₃⁺ (mixed) | H-bonding/Cation-π | Gandotinib intermediates | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1